molecular formula C14H9ClN4OS B2821240 S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate CAS No. 324055-42-7

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate

Cat. No. B2821240
CAS RN: 324055-42-7
M. Wt: 316.76
InChI Key: WCWUAXGRCVXQTM-UHFFFAOYSA-N
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Description

“S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” is a chemical compound with the linear formula C14H9ClN4OS . It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .


Chemical Reactions Analysis

Tetrazoles, including “this compound”, can undergo a variety of chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .

Scientific Research Applications

Chemical Synthesis and Reactions

S,S'-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, a compound structurally related to S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate, has been synthesized and found to be a versatile reagent. It is used in the formation of amides, Friedel-Crafts type reactions, isothiocyanate syntheses, and carbonyl group insertion reactions (Takeda et al., 1989).

Coordination Polymers and Material Science

The compound has relevance in the construction of metal-organic coordination polymers. Derivatives of 4-substituted tetrazole-benzoate ligands have been synthesized, and these compounds demonstrate unique luminescent and magnetic behaviors. This suggests potential applications in materials science and engineering (Sun et al., 2013).

Photoluminescence and Mesomorphic Behavior

1,3,4-oxadiazole derivatives related to the compound have been synthesized and characterized, displaying cholesteric and nematic/smectic mesophases. This indicates possible applications in the field of liquid crystals and display technology. Furthermore, these compounds exhibit strong blue fluorescence and good photoluminescence quantum yields, suggesting utility in optical and electronic devices (Han et al., 2010).

Safety and Hazards

Tetrazoles, including “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate”, can be hazardous. On heating, they decompose and emit toxic nitrogen fumes. They can burst vigorously when exposed to shock, fire, and heat on friction .

Future Directions

The future directions for research on “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive characterization of its physical and chemical properties, and thorough evaluation of its safety and hazards. Given the importance of tetrazoles in medicinal and pharmaceutical applications , there is also potential for investigating the biological activity of “this compound”.

properties

IUPAC Name

S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUAXGRCVXQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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